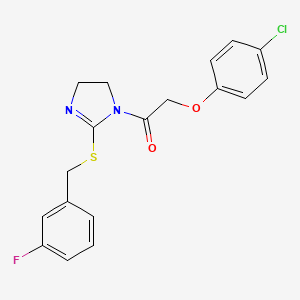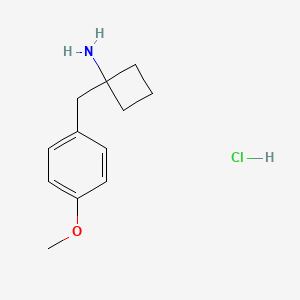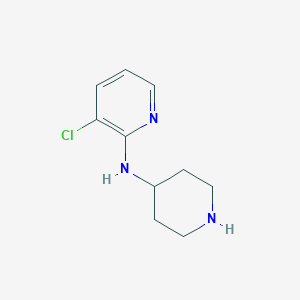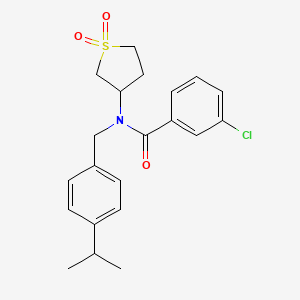![molecular formula C21H32N2O5S B2491204 3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902900-87-1](/img/structure/B2491204.png)
3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves multiple steps, including the reaction of specific amine precursors with sulfonyl chlorides or isothiocyanates to afford the desired sulfonamide derivatives. For instance, studies have shown the synthesis of related sulfonamide analogs for potential applications in inhibiting specific pathways or as enzyme inhibitors, demonstrating the versatility and complexity of these synthesis routes (Mun et al., 2012), (Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure determinations often employ techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the configuration and conformation of molecules. For compounds within the sulfonamide category, crystal structure analyses reveal specific geometric parameters, including bond lengths, angles, and molecular conformations, which are crucial for understanding their interaction mechanisms (Saeed et al., 2010).
Chemical Reactions and Properties
Sulfonamides, including structures similar to the target compound, engage in a variety of chemical reactions, reflecting their reactivity and functional group transformations. These reactions can include sulfonamide formation, nucleophilic substitution, and cyclization reactions, offering pathways to diverse molecular architectures (Tanaka et al., 1984).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are pivotal for their processing, formulation, and potential application in various fields. Research has highlighted the importance of these physical characteristics in the development of therapeutic agents and other chemical entities (Ye et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their chemical behavior and applications. Studies have explored these aspects to design compounds with desired biological activities or chemical functions, underscoring the role of sulfonamide functionality in determining the overall properties of these molecules (Chen et al., 2006).
Applications De Recherche Scientifique
Angiotensin II Antagonism
- Research indicates that compounds related to 3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibit potent angiotensin II antagonism, which is significant for controlling blood pressure and treating heart conditions (Ashton et al., 1994).
Antibacterial Properties
- Studies have demonstrated the antibacterial potential of similar sulfonamides. Their ability to combat both Gram-negative and Gram-positive bacterial strains has been noted, making them valuable in the field of infectious diseases (Abbasi et al., 2016); (Irshad et al., 2016).
Enzyme Inhibition
- Sulfonamides like this compound have shown potential in inhibiting various enzymes, including acetylcholinesterase and α-glucosidase. This suggests their potential use in treating neurological disorders and diabetes (Abbasi et al., 2019).
Combination Therapies
- When combined with other therapeutic agents, such as cell-penetrating peptides, these compounds have shown enhanced antibacterial activity. This suggests a potential for developing combination therapies to tackle resistant bacterial infections (Ratrey et al., 2021).
Cancer Research
- There is evidence of these compounds being effective in cancer research, particularly in designing new drugs to combat enterovirus infections, which are linked to certain types of cancer (Shetnev et al., 2022).
Antioxidant Properties
- Sulfonamides, including derivatives of this compound, have shown promising antioxidant properties. This is crucial in combating oxidative stress-related diseases (Milaeva et al., 2018).
Radical Scavenging and Neuroprotection
- Similar compounds have been studied for their ability to scavenge radicals and offer neuroprotective benefits, which could be significant in treating neurological disorders and conditions involving oxidative stress (Maples et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-tert-butylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-21(2,3)15-4-7-17(8-5-15)29(25,26)22-11-10-20(24)23-16-6-9-18-19(14-16)28-13-12-27-18/h4-5,7-8,16,18-19,22H,6,9-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYYDYDERGLSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)


![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)